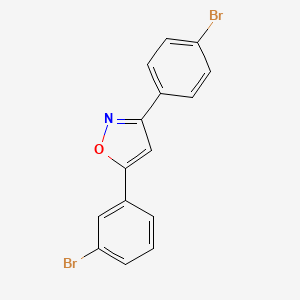
1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with an aminophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-aminothiophenol with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Another heterocyclic compound with similar antimicrobial and anticancer properties.
5-(4-Aminophenyl)-1,3,4-oxadiazole: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research .
Propriétés
Numéro CAS |
64070-79-7 |
|---|---|
Formule moléculaire |
C8H8N4S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
5-(4-aminophenyl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S2/c9-5-1-3-6(4-2-5)13-8-12-11-7(10)14-8/h1-4H,9H2,(H2,10,11) |
Clé InChI |
IBWMMESZFNYSHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)SC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


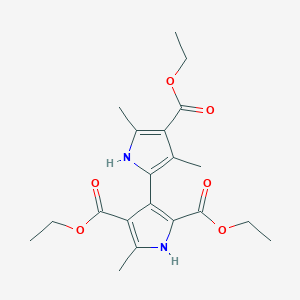

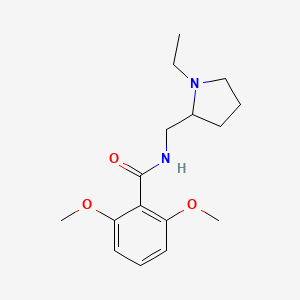

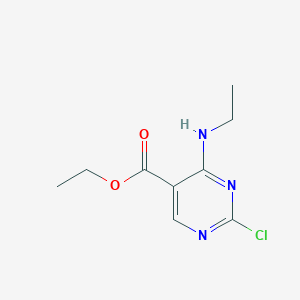
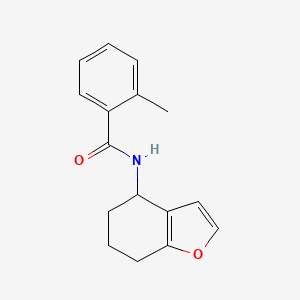
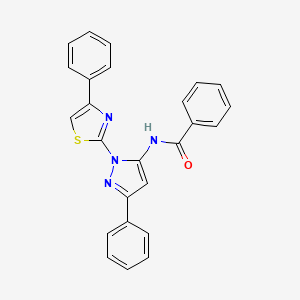
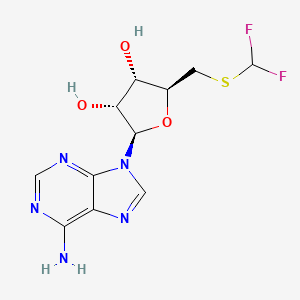
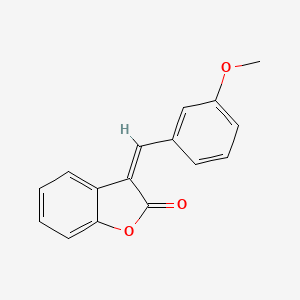
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
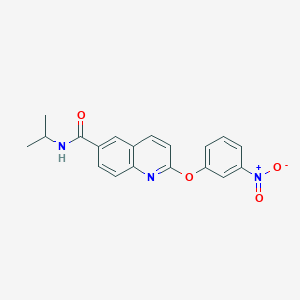
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

